5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
The compound 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic molecule It features a pyrrole ring and a pyrimidine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the construction of the pyrimidine ring. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Construction of the Pyrimidine Ring: This involves the reaction of a β-ketoester with a guanidine derivative under basic conditions.
Final Assembly: The two rings are then coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity. This is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The compound can also interact with cellular membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- **5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- **this compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This combination of structural features imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H25N3O2S/c1-16-6-10-21(11-7-16)28-18(3)14-20(19(28)4)15-23-24(30)27(5)26(32)29(25(23)31)22-12-8-17(2)9-13-22/h6-15H,1-5H3/b23-15+ |
InChI Key |
YDIPJBUMPFJTDE-HZHRSRAPSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
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